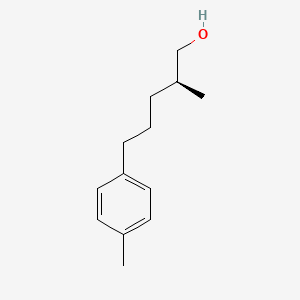

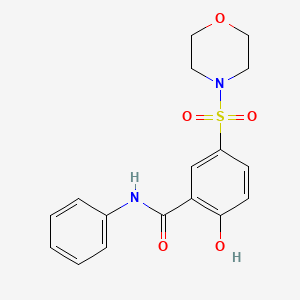

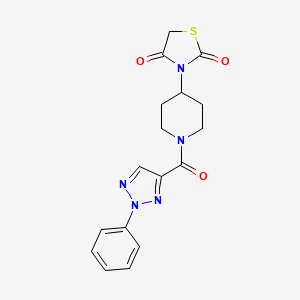

2-羟基-5-(吗啉磺酰基)-N-苯甲酰苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves catalytic systems or cascade reactions. For instance, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid . These methods suggest that the synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide could also be achieved through cascade reactions or by employing suitable catalysts.Molecular Structure Analysis

The molecular structure of compounds related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly . This implies that 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide may also form similar supramolecular structures due to its functional groups .Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds. The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid, suggesting that 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide could undergo similar redox transformations.Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity.科学研究应用

合成与化学反应

该化合物及其衍生物在合成化学中至关重要,展示了它们在创建复杂分子和促进新型反应中的用途。例如,(羟基)(苯基)亚甲基双(膦酸)的四甲酯与吗啉硫三氟化物 (MOST) 反应,生成以 PF5 为主要产物的(吗啉)(苯基)卡宾加合物,展示了一种合成卡宾加合物的磷五氟化物的新途径 (Guzyr 等,2013)。这突出了该化合物在推进对化学合成和反应机理的理解中的作用。

药物化学

在药物化学领域,2-羟基-5-(吗啉磺酰基)-N-苯甲酰苯胺的衍生物在各种药理应用中显示出希望。对相关化合物(如 N-(4-氨基-5-氯-2-甲氧基苯基)-4-苄基-2-吗啉乙酰胺)的胃动力活动的研究阐明了它们在解决胃肠道运动障碍中的潜力,提供了对它们的治疗用途的见解 (Kalo 等,1995)。

抗菌和抗真菌活性

已探索了与 2-羟基-5-(吗啉磺酰基)-N-苯甲酰苯胺在结构上相关的化合物,以了解它们的抗菌和抗真菌特性。已声称新型衍生物的结晶形式可用于治疗包括哮喘和抑郁症在内的一系列疾病,展示了该化合物在药物开发中的多功能性 (Norman, 2008)。

生物传感器和分析应用

该化合物的衍生物还在生物传感器的开发中找到了应用,展示了它们在灵敏和选择性检测生物和化学物种中的用途。例如,已经开发出一种基于修饰电极的高灵敏生物传感器,用于同时测定谷胱甘肽和吡罗昔康,突出了该化合物在分析化学中的潜力 (Karimi-Maleh 等,2014)。

作用机制

Target of Action

Compounds like this often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups. For example, sulfonamide groups often interact with enzymes involved in bacterial growth, making them effective antibiotics .

Mode of Action

The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the 3D structure of the compound and its target, as well as the cellular environment .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit the enzyme’s activity and disrupt the biochemical pathway the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties such as solubility, stability, and size. For example, compounds with high solubility in water are often well-absorbed and distributed in the body, but they might also be rapidly excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cell’s function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, a compound might be more effective at a certain pH or less stable at high temperatures .

未来方向

The synthesis of new organic compounds and their complexes, which often exhibit higher biological activity than the initial compounds, is an important area of research . Therefore, future research could focus on the synthesis, characterization, and evaluation of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide and its potential applications in medicinal chemistry, drug development, and material science.

属性

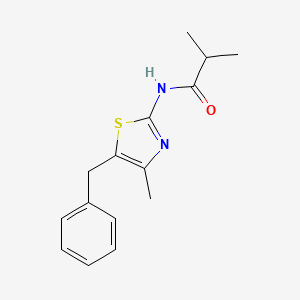

IUPAC Name |

2-hydroxy-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c20-16-7-6-14(25(22,23)19-8-10-24-11-9-19)12-15(16)17(21)18-13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWAMJSTAZACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

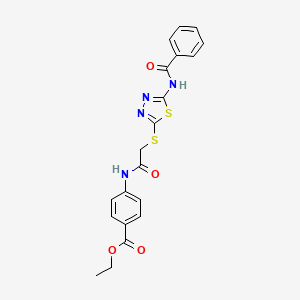

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)

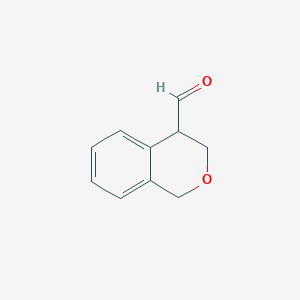

![5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide](/img/structure/B2934869.png)